molecular formula C5H10N4 B2640434 2-(1-Methyl-1H-1,2,3-triazol-4-YL)ethanamine CAS No. 856861-69-3

2-(1-Methyl-1H-1,2,3-triazol-4-YL)ethanamine

Cat. No.: B2640434
CAS No.: 856861-69-3
M. Wt: 126.163
InChI Key: FTILWFNDSQHZBI-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-1,2,3-triazol-4-YL)ethanamine is a chemical compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of the triazole ring imparts unique chemical properties to the compound, making it a valuable building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-1H-1,2,3-triazol-4-YL)ethanamine typically involves the use of “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored due to its high efficiency, regioselectivity, and mild reaction conditions. The general synthetic route involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-1,2,3-triazol-4-YL)ethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce various nitrogen-containing heterocycles. Substitution reactions can lead to the formation of alkylated or acylated triazole derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Methyl-1H-1,2,3-triazol-4-YL)ethanamine is unique due to its specific triazole ring structure, which imparts distinct chemical properties.

Properties

IUPAC Name

2-(1-methyltriazol-4-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4/c1-9-4-5(2-3-6)7-8-9/h4H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTILWFNDSQHZBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856861-69-3
Record name 2-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine
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